1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-
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Overview
Description
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a heterocyclic compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol This compound is a derivative of benzotriazole, featuring a morpholine ring attached to the benzotriazole core
Preparation Methods
The synthesis of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- typically involves the reaction of benzotriazole with a morpholine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or morpholine ring are replaced with other groups.
Scientific Research Applications
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- can be compared with other benzotriazole derivatives and morpholine-containing compounds. Similar compounds include:
1H-Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in various synthetic applications.
1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole: A closely related compound with similar chemical properties and applications.
Benzimidazole: Another heterocyclic compound with a similar structure and applications in chemistry and biology.
The uniqueness of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- lies in its combination of the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[1-(benzotriazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N4O/c1-10(15-6-8-17-9-7-15)16-12-5-3-2-4-11(12)13-14-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
VUNKWQIQBLPECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCOCC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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